molecular formula C18H24N4O4 B2779204 3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941984-51-6

3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2779204
CAS No.: 941984-51-6
M. Wt: 360.414
InChI Key: KBYCEOUZBBFMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

Pyrido[2,3-d]pyrimidine derivatives have been synthesized through various chemical reactions, including thermal ene reactions and intramolecular cyclization processes. For instance, derivatives obtained from 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones have participated in intramolecular ene reactions leading to pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994). Similarly, reactions involving acetals of amides and lactams with 4-amino-5-carbethoxypyrimidine derivatives have led to the synthesis of pyrrolo-, pyrido, and azepino [2,3-b]pyrido[2,3-d]pyrimidine derivatives (Granik et al., 1978).

Antiviral Applications

Some pyrimidine derivatives have been evaluated for their antiviral activities. For example, 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives were tested against Hepatitis A virus and Herpes simples virus type-1, showing potential antiviral properties (El-Etrawy & Abdel-Rahman, 2010).

Structural and Spectral Analysis

The synthesis of novel heterocycle derivatives, such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, has been reported along with their structural, spectral, and computational exploration. These studies provide insights into the electronic structures and potential applications of these compounds in various fields (Ashraf et al., 2019).

Urease Inhibition and Potential Drug Discovery

Research on pyrimidine derivatives has also explored their potential in drug discovery, particularly as urease inhibitors. For instance, 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were synthesized and evaluated for their urease inhibition activity, indicating their potential in medicinal chemistry (Rauf et al., 2010).

Advanced Materials and Optical Applications

Pyrimidine derivatives have also been investigated for their applications in optical and nonlinear optical (NLO) devices. Novel pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their linear and nonlinear optical properties, suggesting their suitability for NLO device fabrications (Mohan et al., 2020).

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-3-26-13-8-9-19-16-15(13)17(24)22(18(25)20(16)2)12-14(23)21-10-6-4-5-7-11-21/h8-9H,3-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYCEOUZBBFMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.